Phytolaccagenic acid Phytolaccagenic acid Phytolaccagenic acid is a natural product found in Phytolacca dodecandra, Diploclisia glaucescens, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 54928-05-1
VCID: VC21339896
InChI: InChI=1S/C31H48O6/c1-26(25(36)37-6)13-15-31(24(34)35)16-14-29(4)19(20(31)17-26)7-8-22-27(2)11-10-23(33)28(3,18-32)21(27)9-12-30(22,29)5/h7,20-23,32-33H,8-18H2,1-6H3,(H,34,35)/t20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1
SMILES: CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Molecular Formula: C31H48O6
Molecular Weight: 516.7 g/mol

Phytolaccagenic acid

CAS No.: 54928-05-1

Cat. No.: VC21339896

Molecular Formula: C31H48O6

Molecular Weight: 516.7 g/mol

* For research use only. Not for human or veterinary use.

Phytolaccagenic acid - 54928-05-1

CAS No. 54928-05-1
Molecular Formula C31H48O6
Molecular Weight 516.7 g/mol
IUPAC Name (2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Standard InChI InChI=1S/C31H48O6/c1-26(25(36)37-6)13-15-31(24(34)35)16-14-29(4)19(20(31)17-26)7-8-22-27(2)11-10-23(33)28(3,18-32)21(27)9-12-30(22,29)5/h7,20-23,32-33H,8-18H2,1-6H3,(H,34,35)/t20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1
Standard InChI Key YAGYBNOEVSEGSL-HGDAMUQJSA-N
Isomeric SMILES C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC
SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Canonical SMILES CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Melting Point 295-299°C

Chemical Properties and Structure

Phytolaccagenic acid (CAS Registry Number: 54928-05-1) is an oleanane-type triterpene with the molecular formula C31H48O6 and a molecular weight of 516.71 g/mol . It is also known by other names including phytolaccinic acid and olean-12-ene-28,29-dioic acid, 3,23-dihydroxy-, 29-methyl ester, (3β,4α,20β)- . The systematic IUPAC name is (2S,4aR,6aS,6bR,8aR,9R,10S,12aR,12bR,14bS)-10-hydroxy-9-(hydroxymethyl)-2-(methoxycarbonyl)-2,6a,6b,9,12a-pentamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-4a-carboxylic acid .

Physical Properties

Phytolaccagenic acid appears as a white to off-white powder . The compound exhibits the following physical properties:

PropertyValueSource
Molecular FormulaC31H48O6
Molecular Weight516.71 g/mol
Melting Point143-146°C or 295-299°C (conflicting data)
Physical FormSolid powder
ColorWhite to off-white
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone

Chemical Structure

Phytolaccagenic acid contains a pentacyclic triterpene skeleton with several functional groups including a carboxylic acid group, a methyl ester group, and two hydroxyl groups . The compound's structure features:

  • A pentacyclic oleanane skeleton with a double bond between C-12 and C-13

  • A carboxylic acid group at C-28

  • A methyl ester group at C-29

  • Hydroxyl groups at C-3 and C-23

  • A specific stereochemistry represented as (3β,4α,20β)

The SMILES notation for phytolaccagenic acid is:
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC

Natural Sources

Phytolaccagenic acid is primarily found in the form of saponins in various plant species. The most notable source is quinoa (Chenopodium quinoa Willd), particularly in its husks .

Occurrence in Quinoa

Phytolaccagenic acid is one of the main sapogenins found in quinoa husks . In quinoa, phytolaccagenic acid exists primarily as bidesmosidic saponins, which are glycosylated forms . These saponins have been identified as:

  • 3-O-alpha-L-arabinopyranosyl phytolaccagenic acid 28-O-beta-D-glucopyranosyl ester

  • 3-O-beta-D-glucopyranosyl-(1-->3)-alpha-L-arabinopyranosyl phytolaccagenic acid 28-O-beta-D-glucopyranosyl ester

Content in Different Quinoa Varieties

The content of phytolaccagenic acid varies among different quinoa varieties. A study analyzing 23 different quinoa samples found that the content of the four main aglycones (including phytolaccagenic acid) ranged between 151 and 704 mg/kg, demonstrating significant variation among cultivars .

Extraction and Isolation Methods

Several methods have been developed to extract and isolate phytolaccagenic acid from plant material, particularly from quinoa husks. These methods typically involve the hydrolysis of saponins to release the sapogenins.

Comparison of Extraction Methods

Two main methods for obtaining sapogenins through acid hydrolysis of saponin-rich quinoa husk extracts have been evaluated:

MethodProcess ParametersYield of Phytolaccagenic Acid (mg/g)Reference
Conventional MethodHeated and stirred at 80°C for 3-4 hours104
Microwave MethodPre-stirred for one minute in microwave, then heated and stirred at 100°C for 15 min116

Extraction Process

The general extraction process involves:

  • Collecting quinoa husks (often industrial residue)

  • Extracting with an ethanol/water (1:1) solution for several hours under constant stirring

  • Concentrating the hydroalcoholic extract in vacuo to remove ethanol

  • Subjecting the extract to acid hydrolysis (typically using 2M HCl in ethanol)

  • Purifying the resulting sapogenin extract using chromatographic techniques such as Vacuum Liquid Chromatography (VLC) and Flash Chromatography over Silica gel

Biological Activities

Phytolaccagenic acid has been studied for various biological activities, both as an isolated compound and as a component of saponin mixtures.

Cytotoxic Activity

The cytotoxic potential of phytolaccagenic acid has been evaluated against cancer and normal cell lines:

Cell LineTypeIC50 (μM)Reference
MCF-10ANormal-like human breast epithelial cells73.0 ± 0.4
JIMT-1Human breast cancer cells105.1 ± 2.7

Compared to other sapogenins like hederagenin (IC50 of 27.3 μM against JIMT-1), phytolaccagenic acid showed relatively lower cytotoxicity . This suggests that while phytolaccagenic acid itself has limited direct anti-cancer activity, it might serve as a structural scaffold for developing more potent derivatives.

Activities as Part of Saponin Mixtures

As a component of saponin mixtures from quinoa, phytolaccagenic acid may contribute to various biological activities:

  • Hypoglycemic effects: Quinoa saponins have shown α-glucosidase inhibitory activity, suggesting potential anti-diabetic properties

  • Antioxidant properties

  • Anti-inflammatory effects

  • Prebiotic-like effects: Transformation of saponins containing phytolaccagenic acid by gut microbiota has been demonstrated, exhibiting a modulatory effect on the growth of selected intestinal bacteria

Effect on Intestinal Permeability

Saponins containing phytolaccagenic acid may influence intestinal barrier functions due to their membrane-perturbing effects. Studies have investigated the impact of quinoa components on intestinal permeability in relation to food allergy sensitization . This research area is particularly relevant given the increasing popularity of quinoa as a food source.

Microbiome Interactions

The interaction between phytolaccagenic acid-containing saponins and the gut microbiota has been investigated in in vitro colonic fermentation studies.

Transformation by Gut Microbiota

Research has demonstrated that saponin-rich extracts from quinoa can be transformed to sapogenins, including phytolaccagenic acid, by human gut microbiota . This transformation exhibited a modulatory effect on the growth of selected intestinal bacteria.

Prebiotic-like Effects

In in vitro colonic fermentation studies, the highest production of sapogenins from quinoa extracts reached approximately 90 μg/mL . While quinoa extracts showed a general antimicrobial effect, mainly on lactic acid bacteria and Lactobacillus species, the transformation process demonstrated potential prebiotic-like effects, suggesting complex interactions with the gut microbiome .

ManufacturerProduct NameQuantityPrice (USD)Reference
TRCPhytoaccigenic Acid1 mg$475
American Custom Chemicals CorporationPhytolaccinic Acid 95.00%5 mg$505.73
Biosynth CarbosynthPhytolaccinic acid5 mg$700
Biosynth CarbosynthPhytolaccinic acid10 mg$1,250
Biosynth CarbosynthPhytolaccinic acid25 mg$2,150

This pricing reflects the specialized nature of the compound and the challenges associated with its extraction and purification.

Chemical Derivatives and Synthesis

Research has been conducted on developing derivatives of sapogenins found in quinoa, though most studies have focused on oleanolic acid rather than phytolaccagenic acid directly.

Research Applications

Phytolaccagenic acid has been used in various research contexts:

Analytical Standards

Phytolaccagenic acid serves as an analytical standard for the identification and quantification of saponins in plant materials .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies to understand how different structural features of triterpene sapogenins contribute to their biological activities .

Quinoa Research

As one of the primary sapogenins in quinoa, phytolaccagenic acid has been studied in the context of:

  • Saponin removal processes for quinoa processing

  • Nutritional and health-related effects of quinoa consumption

  • Potential valorization of quinoa processing by-products

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